molecular formula C18H20F3N3O4S B11572158 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B11572158
M. Wt: 431.4 g/mol
InChI Key: RJIDYYJEKNRKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, linked via a sulfanyl bridge to an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl and dimethoxyphenyl groups. The final step involves the formation of the sulfanyl bridge and the acetamide moiety.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be crucial for industrial applications.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide moiety, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles may be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide would depend on its specific interactions with molecular targets. The trifluoromethyl and dimethoxyphenyl groups may enhance its binding affinity to certain proteins or enzymes, while the sulfanyl bridge and acetamide moiety could influence its overall stability and reactivity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Uniqueness: 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in other similar compounds. The presence of the trifluoromethyl group, in particular, may enhance its stability and reactivity compared to other compounds.

Properties

Molecular Formula

C18H20F3N3O4S

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C18H20F3N3O4S/c1-26-7-6-22-16(25)10-29-17-23-12(9-15(24-17)18(19,20)21)11-4-5-13(27-2)14(8-11)28-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,25)

InChI Key

RJIDYYJEKNRKAY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.